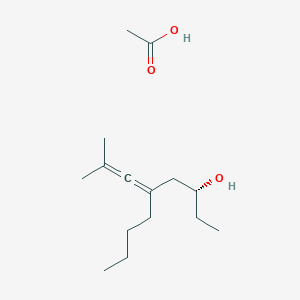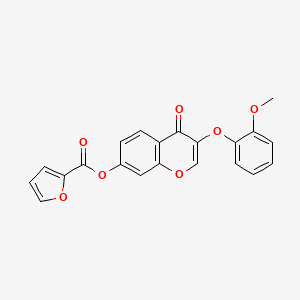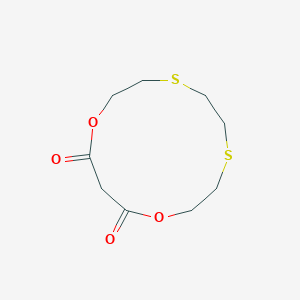
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione is a chemical compound known for its unique structure and properties It is a macrocyclic compound containing oxygen and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dithiols in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
化学反応の分析
Types of Reactions
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane:
1,4,7-Trioxacyclotridecane-8,13-dione: Known for its use in plastics and adhesives, this compound shares structural similarities with 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .
特性
CAS番号 |
628692-29-5 |
|---|---|
分子式 |
C9H14O4S2 |
分子量 |
250.3 g/mol |
IUPAC名 |
1,10-dioxa-4,7-dithiacyclotridecane-11,13-dione |
InChI |
InChI=1S/C9H14O4S2/c10-8-7-9(11)13-2-4-15-6-5-14-3-1-12-8/h1-7H2 |
InChIキー |
DVVRLKLBXHYUSK-UHFFFAOYSA-N |
正規SMILES |
C1CSCCSCCOC(=O)CC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)
silane](/img/structure/B14230231.png)
![2-(Trifluoromethyl)-4-methoxybenzo[D]thiazole-6-carboxylic acid](/img/structure/B14230234.png)
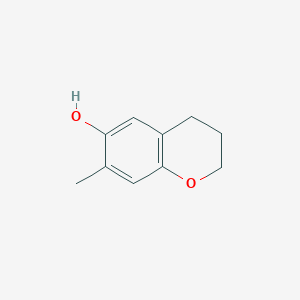
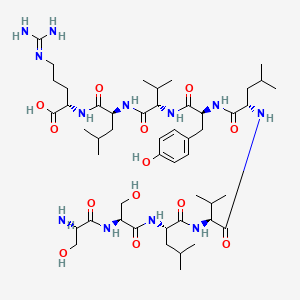
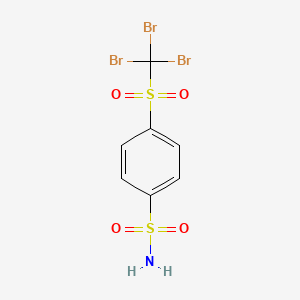
![2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230254.png)
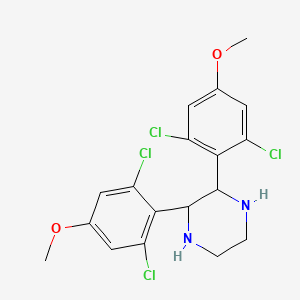

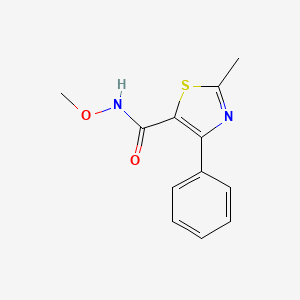
![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
